![molecular formula C6H10N2O2 B1518290 3-(Ethylamino)pyrrolidine-2,5-dione CAS No. 1218654-25-1](/img/structure/B1518290.png)
3-(Ethylamino)pyrrolidine-2,5-dione
Overview
Description
3-(Ethylamino)pyrrolidine-2,5-dione is a heterocyclic compound with a pyrrolidine ring containing an ethylamino group at position 3 and a keto group at position 2,5. It has a molecular formula of C6H10N2O2 and a molecular weight of 142.16 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-(Ethylamino)pyrrolidine-2,5-dione, often starts with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This compound then reacts with thionyl chloride (SOCl2) to afford the desired product .Molecular Structure Analysis
The molecular structure of 3-(Ethylamino)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle. The ring contains an ethylamino group at position 3 and a keto group at position 2,5 . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Ethylamino)pyrrolidine-2,5-dione include a predicted boiling point of 320.7±35.0 °C, a predicted density of 1.18±0.1 g/cm3, and a predicted pKa of 9.73±0.50 .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “3-(Ethylamino)pyrrolidine-2,5-dione” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol have been reported in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Inhibitor of PBP3 of Pseudomonas aeruginosa
Pyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the PBP3 target of Pseudomonas aeruginosa . This discovery was made through a fluorescence assay based on a well-known thioester artificial substrate and a target screening using a focused protease-targeted library of compounds .
Antibacterial Activity
Compounds such as equisetin, trichosetin, reutericyclin, and magnesidin, which are structurally related to “3-(Ethylamino)pyrrolidine-2,5-dione”, are effective inhibitors of S. aureus and other Gram-positive bacteria . Synthetic analogs of these compounds have shown effectiveness against methicillin-resistant S. aureus .
Chemical Synthesis
The “3-(Ethylamino)pyrrolidine-2,5-dione” structure can be used in the synthesis of various chemical compounds. For example, it can be used in the synthesis of 1-benzoyl-pyrrolidine-2,5-dione, 1-benzyl-pyrrolidine-2,5-dione, and 1-(3,4-dichloro-phenyl)-pyrrolidine-2,5-dione .
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Future Directions
Mechanism of Action
Mode of Action
3-(Ethylamino)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity . This interaction results in changes to the normal functioning of these enzymes, potentially altering physiological processes such as fluid balance and pH regulation .
Biochemical Pathways
Given its inhibitory action on carbonic anhydrase isoenzymes, it can be inferred that it may impact pathways involving these enzymes, such as the regulation of ph and fluid balance .
Pharmacokinetics
The compound’s predicted boiling point is 3207±350 °C, and its predicted density is 118±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 3-(Ethylamino)pyrrolidine-2,5-dione’s action are likely related to its inhibition of carbonic anhydrase isoenzymes. By inhibiting these enzymes, it may alter physiological processes such as fluid balance and pH regulation
properties
IUPAC Name |
3-(ethylamino)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-7-4-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNDPYUHSNCDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylamino)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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